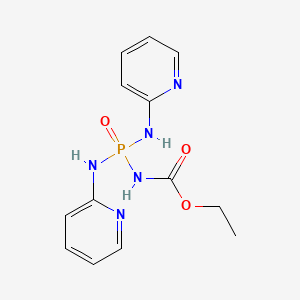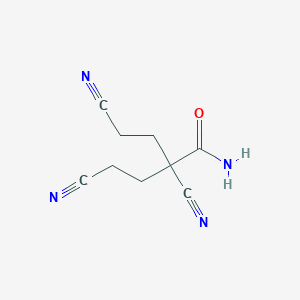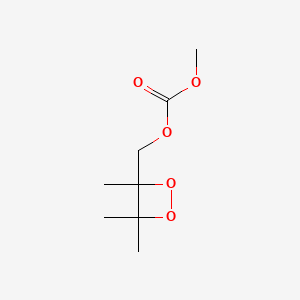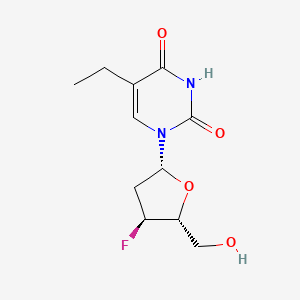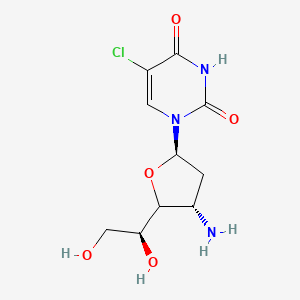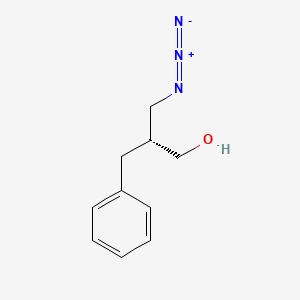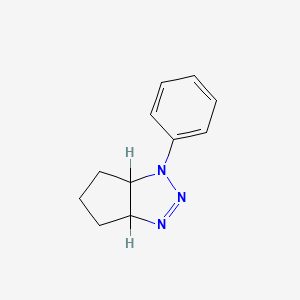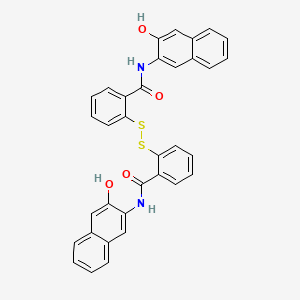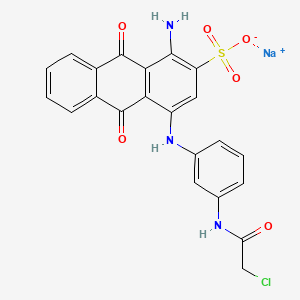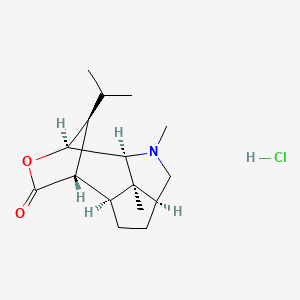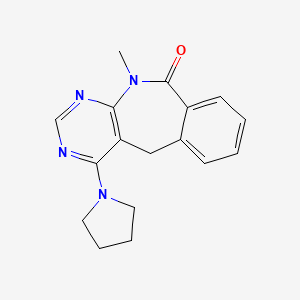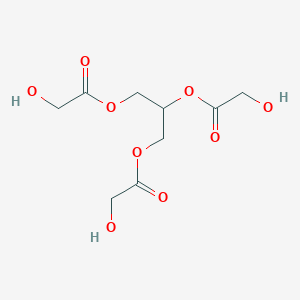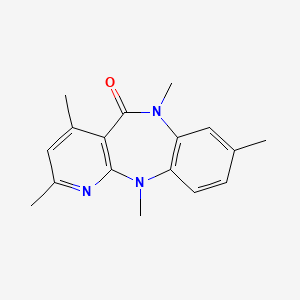![molecular formula C18H14N4O5S B12790198 7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione CAS No. 1104-26-3](/img/structure/B12790198.png)
7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 86352 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of cellular processes and therapeutic applications.
Preparation Methods
The synthesis of NSC 86352 involves several steps, typically starting with the preparation of precursor compounds. The synthetic routes often include reactions such as condensation, cyclization, and functional group modifications. Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
NSC 86352 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in various applications.
Scientific Research Applications
NSC 86352 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It plays a role in studying cellular processes, including signal transduction and metabolic pathways.
Medicine: NSC 86352 is investigated for its potential therapeutic effects, particularly in cancer research, where it may act as an inhibitor of specific enzymes or pathways involved in tumor growth.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of NSC 86352 involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use, but it often involves modulation of key proteins involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
NSC 86352 can be compared with other similar compounds in terms of its structure and function. Some similar compounds include:
NSC 125973: Known for its role in cancer research, particularly in inhibiting microtubule function.
NSC 86353: Another compound with similar applications in biological research. The uniqueness of NSC 86352 lies in its specific molecular interactions and the breadth of its applications across different scientific fields.
Properties
CAS No. |
1104-26-3 |
|---|---|
Molecular Formula |
C18H14N4O5S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(7-benzyl-2,6-dioxo-3H-purin-1-yl) benzenesulfonate |
InChI |
InChI=1S/C18H14N4O5S/c23-17-15-16(19-12-21(15)11-13-7-3-1-4-8-13)20-18(24)22(17)27-28(25,26)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,24) |
InChI Key |
CFVWOXSZMUCFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


